N-benzyl-3,4-dimethylbenzenesulfonamide
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Overview
Description
N-benzyl-3,4-dimethylbenzenesulfonamide is an organic compound belonging to the class of sulfonamides It is characterized by the presence of a benzyl group attached to the nitrogen atom of the sulfonamide moiety, with two methyl groups positioned at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dimethylbenzenesulfonyl chloride+benzylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-benzyl-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
N-benzyl-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The benzyl and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-phenylbenzenesulfonamide
Comparison: N-benzyl-3,4-dimethylbenzenesulfonamide is unique due to the presence of both benzyl and methyl groups, which influence its chemical reactivity and biological activity. Compared to N-butylbenzenesulfonamide, it has a higher degree of aromaticity and potential for π-π interactions. The methyl groups at the 3 and 4 positions of the benzene ring also contribute to its distinct steric and electronic properties, differentiating it from other sulfonamides.
Properties
IUPAC Name |
N-benzyl-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-9-15(10-13(12)2)19(17,18)16-11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLUIHWDGVKNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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